

# A Technical Guide to the Structure Elucidation of D-Methionine-N-fmoc-d3

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## Compound of Interest

Compound Name: D-Methionine-N-fmoc-d3

Cat. No.: B12415456

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This in-depth technical guide provides a comprehensive overview of the analytical methodologies and expected data for the structure elucidation of **D-Methionine-N-fmoc-d3**. This deuterated, protected amino acid is a valuable tool in various research applications, including peptide synthesis and metabolic studies. This guide details the experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Chemical Structure and Properties

**D-Methionine-N-fmoc-d3** is a derivative of the D-enantiomer of the amino acid methionine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and three deuterium atoms replacing the protons on the S-methyl group.

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>18</sub> D <sub>3</sub> NO <sub>4</sub> S[1][2]
Molecular Weight	Approximately 374.47 g/mol [1][2]
Isotopic Purity	Typically ≥98 atom % D
Chemical Purity	Typically ≥95-97% (by HPLC)[2]
Appearance	White to off-white powder

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic labeling of **D-Methionine-N-fmoc-d3**. The following tables summarize the predicted chemical shifts ( $\delta$ ) in ppm. The predictions for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are based on data for the non-deuterated L-enantiomer, Fmoc-L-methionine.

### Predicted $^1\text{H}$ NMR Data

The most significant feature in the  $^1\text{H}$  NMR spectrum of **D-Methionine-N-fmoc-d3** compared to its non-deuterated counterpart is the absence of the S-methyl proton signal, which typically appears around 2.1 ppm.[\[1\]](#)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Fmoc-H (aromatic)	7.78	d	~7.5
Fmoc-H (aromatic)	7.62	t	~7.5
Fmoc-H (aromatic)	7.42	t	~7.4
Fmoc-H (aromatic)	7.33	t	~7.4
NH	~5.3-5.7	d	~8.0
$\alpha$ -CH	~4.4-4.6	m	
Fmoc-CH, $\text{CH}_2$	~4.2-4.4	m	
$\gamma$ - $\text{CH}_2$	~2.5-2.7	t	~7.6
$\beta$ - $\text{CH}_2$	~1.9-2.2	m	

### Predicted $^{13}\text{C}$ NMR Data

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
COOH	~175
Fmoc C=O	~156
Fmoc C (aromatic)	~144, 141, 128, 127, 125, 120
Fmoc CH	~67
$\alpha$ -CH	~53
Fmoc CH <sub>2</sub>	~47
$\gamma$ -CH <sub>2</sub>	~30
$\beta$ -CH <sub>2</sub>	~30
S-CD <sub>3</sub>	~15 (Signal may be broad or have low intensity)

## Predicted <sup>2</sup>H NMR Data

Deuterium NMR can be used to directly observe the isotopic label.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
S-CD <sub>3</sub>	~2.1	s

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and the incorporation of the deuterium atoms. Electrospray ionization (ESI) is a common technique for this analysis.

## Expected Molecular Ions

Ion	Predicted m/z	Notes
[M+H] <sup>+</sup>	~375.1	A mass shift of +3 Da is expected compared to the unlabeled compound. <a href="#">[1]</a>
[M+Na] <sup>+</sup>	~397.1	
[M-H] <sup>-</sup>	~373.1	

## Predicted Fragmentation Pattern

A characteristic fragmentation of Fmoc-protected amino acids is the loss of the Fmoc group.

Fragment Ion	Predicted m/z (Positive Mode)	Description
[M+H - C <sub>15</sub> H <sub>12</sub> O <sub>2</sub> ] <sup>+</sup>	~153.1	Loss of the Fmoc group (224 Da)
C <sub>13</sub> H <sub>9</sub> <sup>+</sup>	165.1	Fluorenyl cation

## High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of **D-Methionine-N-fmoc-d3**. Reversed-phase chromatography is the most common method.

## Typical HPLC Purity Analysis Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	30-90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 262 nm <sup>[3]</sup>
Column Temperature	25 °C

## Experimental Protocols

### NMR Sample Preparation

- Weigh approximately 5-10 mg of **D-Methionine-N-fmoc-d3**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>2</sup>H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

### Mass Spectrometry Sample Preparation

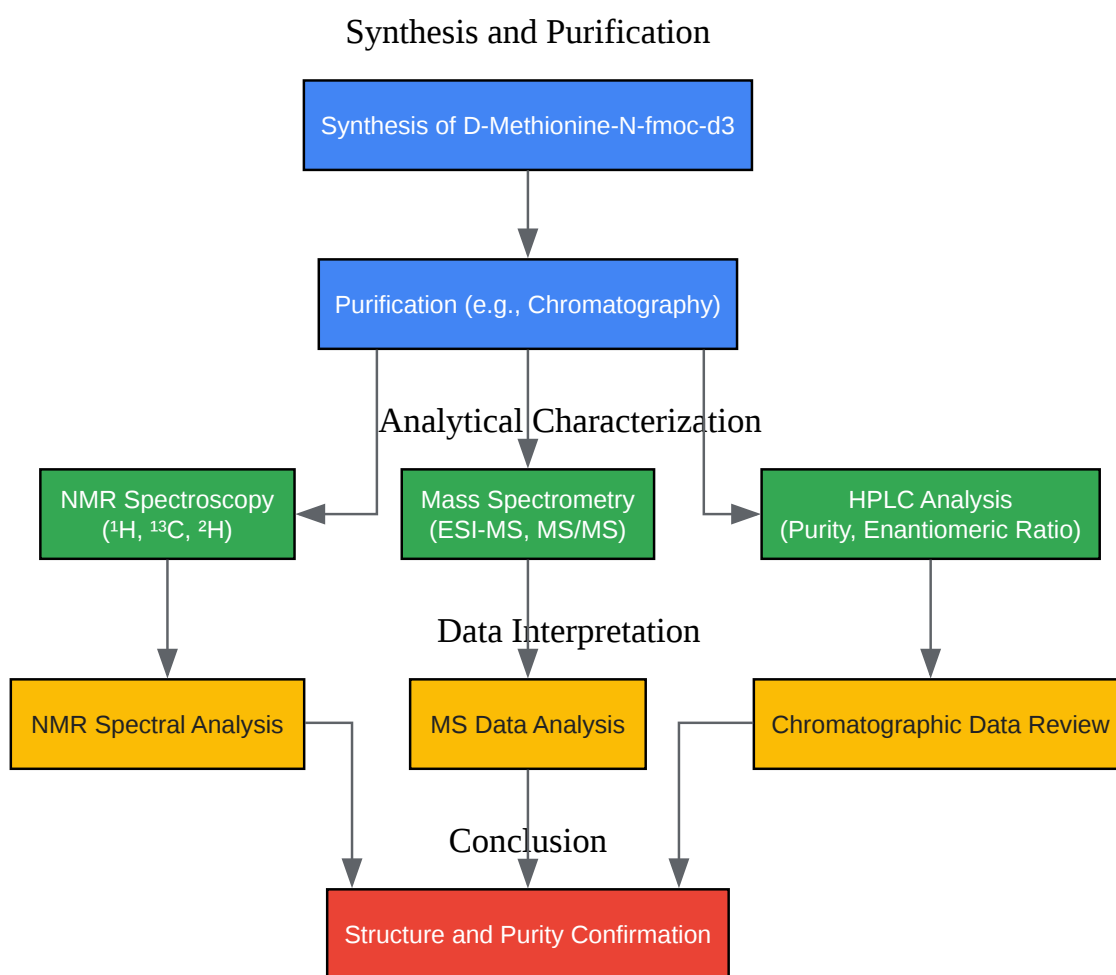
- Prepare a stock solution of **D-Methionine-N-fmoc-d3** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the mobile phase used for infusion.
- Infuse the sample into the mass spectrometer using an electrospray ionization source in both positive and negative ion modes.

### HPLC Sample Preparation

- Prepare a stock solution of **D-Methionine-N-fmoc-d3** in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter.
- Inject 10-20  $\mu\text{L}$  of the filtered solution onto the HPLC system.

## Visualizations

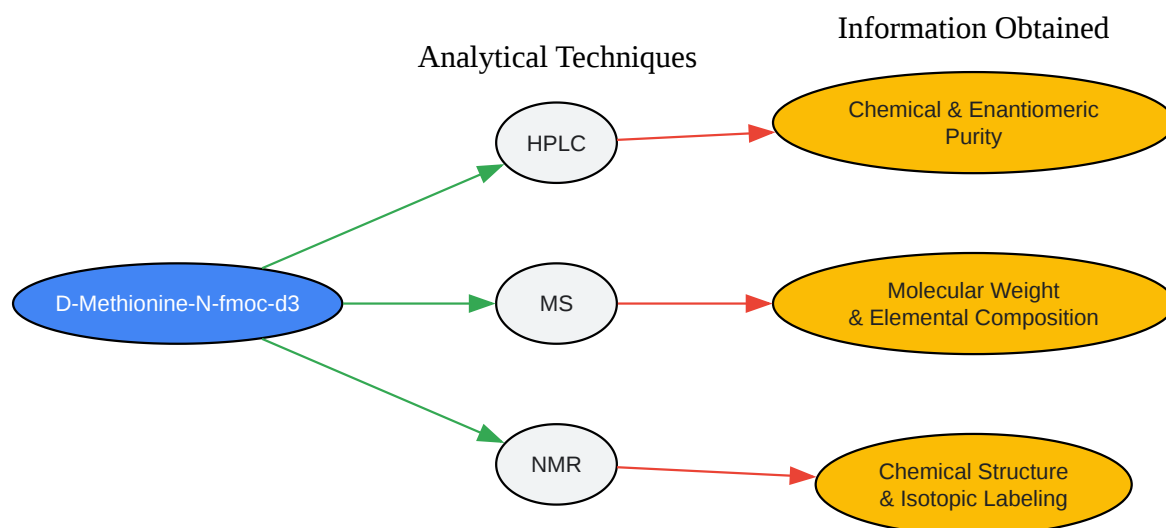
### Structure Elucidation Workflow



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Caption: Workflow for the synthesis and structural elucidation of **D-Methionine-N-fmoc-d3**.

## Key Analytical Techniques Relationship



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Caption: Relationship between analytical techniques and the information obtained for structure elucidation.

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## References

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